5-Bromo-6-methoxypyrazolo[1,5-A]pyridine
Description
Significance of Nitrogen-Containing Fused Heterocycles in Chemical Research
Nitrogen-containing fused heterocycles are cornerstone structures in chemical research, primarily due to their prevalence in biologically active compounds and functional materials. These bicyclic and polycyclic systems, which feature at least one nitrogen atom within their fused ring structures, offer a rigid and defined three-dimensional arrangement of atoms. This structural rigidity is advantageous for designing molecules that can selectively interact with biological targets such as enzymes and receptors. The presence of nitrogen atoms also imparts unique electronic properties and the capacity for hydrogen bonding, which are crucial for molecular recognition and binding affinity. Consequently, these scaffolds are integral to the discovery of new pharmaceuticals and agrochemicals.
Historical Context of Pyrazolo[1,5-a]pyridine (B1195680) Derivatives
The study of pyrazolo[1,5-a]pyridine derivatives has a rich history, with initial interest stemming from their structural similarity to purines, a class of essential biomolecules. This resemblance suggested that pyrazolo[1,5-a]pyridines could act as antimetabolites or mimics of endogenous molecules, leading to early investigations into their biological activities. Over the decades, research has expanded significantly, with chemists developing numerous synthetic methodologies to access a wide variety of substituted derivatives. This has led to the discovery of compounds with diverse pharmacological properties, cementing the pyrazolo[1,5-a]pyridine core as a "privileged scaffold" in medicinal chemistry.
Structural Characteristics of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine core is a bicyclic aromatic system formed by the fusion of a pyrazole (B372694) ring and a pyridine (B92270) ring. This fusion results in a planar structure containing eight pi electrons, conforming to Hückel's rule for aromaticity. The numbering of the atoms in the ring system is standardized, and the presence of two nitrogen atoms at distinct positions influences the electron distribution and reactivity of the molecule. The pyrazole moiety acts as an electron-rich component, while the pyridine ring is relatively electron-deficient. This electronic dichotomy allows for selective chemical modifications at various positions around the periphery of the scaffold.
| Property | Description |
| Ring System | Fused Pyrazole and Pyridine Rings |
| Aromaticity | Planar, 8 π-electron aromatic system |
| Key Atoms | Two nitrogen atoms in a fused 5/6-membered ring system |
| Electronic Nature | Combination of an electron-rich pyrazole and an electron-deficient pyridine ring |
Overview of the 5-Bromo-6-methoxypyrazolo[1,5-a]pyridine Scaffold in Modern Chemical Synthesis
This compound is a specific derivative of the parent heterocyclic system. In this molecule, the pyrazolo[1,5-a]pyridine core is substituted with a bromine atom at the 5-position and a methoxy (B1213986) group at the 6-position. The presence of these two functional groups on the pyridine portion of the fused ring system makes it a particularly useful building block in organic synthesis.
The bromine atom serves as a versatile synthetic handle. It is a good leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of carbon-based and heteroatom-based substituents at the 5-position. The methoxy group, an electron-donating group, can influence the reactivity of the ring system and can also be a site for further chemical modification, such as demethylation to reveal a hydroxyl group.
Recent patent literature highlights the use of this compound as a key intermediate in the synthesis of more complex molecules, particularly those being investigated as potential therapeutic agents. For instance, it has been used in the preparation of compounds designed as RIPK2 inhibitors, which are of interest in the treatment of inflammatory diseases. google.com In these syntheses, the bromo substituent is typically displaced or used in a coupling reaction to build a more elaborate molecular architecture. google.com
The strategic placement of the bromo and methoxy groups provides chemists with the tools to selectively functionalize the pyrazolo[1,5-a]pyridine scaffold, enabling the construction of libraries of diverse compounds for screening in drug discovery and materials science applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-6-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-5-11-6(2-3-10-11)4-7(8)9/h2-5H,1H3 |
InChI Key |
DHUXKTAZUWITAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=CC=N2)C=C1Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 6 Methoxypyrazolo 1,5 a Pyridine and Its Structural Analogs
Strategies for Constructing the Pyrazolo[1,5-A]pyridine (B1195680) Annulated System
The formation of the pyrazolo[1,5-a]pyridine core can be achieved through several distinct chemical strategies, each providing access to different substitution patterns and functional group tolerances.
One of the most prevalent and versatile methods for constructing the pyrazolo[1,5-a]pyridine ring system is through a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.govnih.gov This reaction typically involves the intermolecular cycloaddition of N-iminopyridinium ylides, which act as the three-atom (1,3-dipole) component, with various dipolarophiles such as alkenes or alkynes. nih.govmdpi.com
The general mechanism involves the amination of a pyridine (B92270), followed by the reaction between the resulting N-aminopyridinium salt and an electron-deficient alkyne or alkene. mdpi.comsci-hub.se The reaction proceeds via the formation of a cycloadduct intermediate, which then undergoes oxidation or aromatization to yield the final pyrazolo[1,5-a]pyridine product. researchgate.net A variety of reagents can mediate this transformation. For instance, a TEMPO-mediated [3+2] annulation-aromatization protocol has been developed for the reaction between N-aminopyridines and α,β-unsaturated compounds, yielding multisubstituted pyrazolo[1,5-a]pyridines with high regioselectivity. acs.orgacs.orgnih.gov In this process, TEMPO functions as both a Lewis acid and an oxidant. nih.gov Similarly, PIDA (phenyliodine diacetate) can mediate the regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org
Recent advancements have also demonstrated that N-aminopyridinium ylides can serve a dual role as both a 1,3-dipole and a nitrogen source in reactions with ynals, leading to the one-step synthesis of cyanated pyrazolo[1,5-a]pyridines. rsc.org Furthermore, sonochemical methods have been employed to achieve catalyst-free [3+2] cycloadditions between 2-imino-1H-pyridin-1-amines and alkynes or alkenes, providing an efficient and convenient route to these heterocyclic systems. nih.gov
| Reagents/Conditions | Dipolarophile | Outcome | Reference |
| N-aminopyridines, TEMPO | α,β-Unsaturated compounds | Multisubstituted pyrazolo[1,5-a]pyridines | acs.org, nih.gov |
| N-aminopyridinium ylides, PIDA | Electron-deficient alkenes | Multifunctionalized pyrazolo[1,5-a]pyridines | organic-chemistry.org |
| N-aminopyridinium ylides | Ynals | Cyanated pyrazolo[1,5-a]pyridines | rsc.org |
| 2-Imino-1H-pyridin-1-amines, Ultrasound | Acetylenedicarboxylates, Alkenes | Polysubstituted pyrazolo[1,5-a]pyridines | nih.gov |
Intramolecular cyclization presents an alternative and powerful strategy for the synthesis of the pyrazolo[1,5-a]pyridine skeleton. nih.gov This approach involves the formation of the fused ring system from a single precursor molecule that already contains the necessary atoms. Notable examples include the intramolecular cyclizations of ethynylpyridines and transient nitrenes. acs.orgacs.org These methods are particularly valuable for creating specific substitution patterns that might be difficult to achieve through intermolecular routes. The reaction typically proceeds by generating a reactive intermediate, such as a nitrene, which then attacks another part of the molecule to form the new five-membered pyrazole (B372694) ring fused to the pyridine. acs.org
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as pyrazolo[1,5-a]pyridines and related fused heterocycles, in a single step from three or more starting materials. distantreader.orgresearchgate.net These reactions are prized for their high atom economy, convergence, and operational simplicity. researchgate.net
For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can be synthesized via a three-component reaction of 3-amino-1H-pyrazoles with aldehydes and an active methylene (B1212753) compound like malononitrile. nih.gov Similarly, pyrazolo[1,5-a]quinazolines have been prepared through MCRs involving 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives, aromatic aldehydes, and cyclic ketones. distantreader.org While these examples produce related fused systems, the principles can be adapted for the pyrazolo[1,5-a]pyridine core. The general approach involves the initial formation of an intermediate, often through a Knoevenagel condensation or Michael addition, followed by a subsequent intramolecular cyclization and dehydration or oxidation to afford the final fused heterocyclic product. mdpi.commdpi.com
| Reaction Type | Reactants | Product Class | Reference |
| Four-component | Aldehydes, Hydrazine hydrate, β-Ketoesters, Malononitrile | Pyrano[2,3-c]pyrazoles | mdpi.com |
| Three-component | 3-Amino-1H-pyrazoles, Aldehydes, Malononitrile | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| Multi-component | Acetyl compound, Aldehyde, Malononitrile, NH4OAc | Pyridine analogues | mdpi.com |
| Three-component | 5-Amino-1H-pyrazoles, 3-Benzoyl-2-methyl-4H-chromen-4-one | Pyrazolo[1,5-a]pyrimidines | researchgate.net |
Transition metal catalysis offers a robust platform for the synthesis of fused nitrogen heterocycles. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, are powerful tools for forming the C-C and C-N bonds necessary to construct the pyrazolo[1,5-a]pyridine framework. nih.govmdpi.com
One strategy involves preparing a suitably functionalized pyridine or pyrazole precursor and then using a transition-metal catalyst to facilitate the final ring-closing step. For example, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized via a sequence that includes iodination followed by a palladium-catalyzed phosphination reaction. nih.gov While this example builds a related imidazo[1,5-a]pyridine (B1214698) system, the principles of using palladium-catalyzed cross-coupling to functionalize a pre-existing heterocyclic core are broadly applicable. Such reactions, including the Suzuki, Heck, and Buchwald-Hartwig couplings, can be employed to build the pyrazolo[1,5-a]pyridine ring system or to modify it after its formation. mdpi.comnih.gov
Regioselective Synthesis of Substituted Pyrazolo[1,5-A]pyridine Derivatives
A significant challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines is controlling the position of substituents on the bicyclic ring, a concept known as regioselectivity. sci-hub.se The development of regioselective methods is crucial for accessing specific isomers that may have distinct biological activities. sci-hub.se Traditional 1,3-dipolar cycloadditions using asymmetric N-aminopyridinium salts can often lead to a mixture of regioisomers, complicating purification and limiting the utility of the method. sci-hub.se
To address this, methodologies that offer predictable and high regioselectivity have been developed. For instance, the TEMPO-mediated [3+2] annulation of N-aminopyridines with α,β-unsaturated compounds provides pyrazolo[1,5-a]pyridines with predictable regiochemistry. acs.orgnih.gov The choice of reactants, catalysts, and reaction conditions can be finely tuned to favor the formation of one regioisomer over another, enabling the targeted synthesis of desired analogs. sci-hub.se
Controlling the position of a bromine atom on the pyrazolo[1,5-a]pyridine core is a key synthetic challenge. Halogenated derivatives are valuable intermediates for further functionalization via cross-coupling reactions. nih.gov The position of bromination can be controlled either by direct electrophilic halogenation of a pre-formed pyrazolo[1,5-a]pyridine ring or by utilizing a pre-brominated starting material in the ring-forming reaction.
Direct halogenation of related fused systems like imidazo[1,2-a]pyridines typically occurs at the C3 position. researchgate.net For the pyrazolo[1,5-a]pyrimidine system, oxidative halogenation using a combination of sodium halides (NaX) and potassium persulfate (K₂S₂O₈) can introduce a halogen at the 3-position. nih.gov
However, to achieve substitution at other positions, such as the 5- or 6-position, a more common strategy is to start with a pyridine ring that already contains the bromine and other substituents in the desired locations. For example, the synthesis of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (B3000796), an analog of the title compound, was achieved by starting with 3-bromo-5-methoxypyridinamine. chemicalbook.com This amine was reacted with 2-chloropropenenitrile in the presence of a base, followed by heating with diazabicyclo, to construct the fused pyrazole ring, thereby fixing the bromo and methoxy (B1213986) groups at the 6- and 4-positions, respectively. chemicalbook.com This approach ensures that the final position of the bromine atom is determined by the initial choice of the substituted pyridine precursor.
Directed Functionalization for Methoxy Group Incorporation
The introduction of a methoxy group onto the pyrazolo[1,5-a]pyridine scaffold is a critical step in tailoring the electronic and steric properties of the molecule, which can significantly influence its biological activity. mdpi.comnih.gov Directed functionalization strategies for incorporating a methoxy group, such as that in 5-Bromo-6-methoxypyrazolo[1,5-a]pyridine, primarily fall into two categories: building from a methoxy-substituted precursor or late-stage functionalization of the heterocyclic core.
The most straightforward approach involves utilizing a starting material that already contains the methoxy group on the pyridine ring. The pyrazolo[1,5-a]pyridine system is typically formed via the cyclization of an N-aminopyridinium salt with a suitable partner. nih.gov By starting with a methoxy-substituted N-aminopyridinium cation, the methoxy group is incorporated into the final structure from the outset. For instance, the synthesis of a related compound, 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, begins with 3-bromo-5-methoxypyridinamine, demonstrating that the methoxy group is carried through the synthetic sequence. The electron-donating nature of the methoxy group can influence the acidity and reactivity of the pyridinium (B92312) precursor. nih.gov
A second potential strategy is the direct introduction of a methoxy group onto a pre-formed pyrazolo[1,5-a]pyridine ring via nucleophilic aromatic substitution (SNAr). This method requires a suitable leaving group, such as a halogen, at the desired position on the pyridine portion of the scaffold. Pyridine and its fused derivatives are susceptible to nucleophilic attack, particularly at the positions ortho and para (C2 and C4) to the ring nitrogen, because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer intermediate. stackexchange.comvaia.comyoutube.com In this reaction, a nucleophile like sodium methoxide (B1231860) would attack a halo-substituted pyrazolo[1,5-a]pyridine, replacing the halide to yield the desired methoxy-substituted product. The success of this approach is contingent on the reactivity of the specific position and the absence of other sensitive functional groups.
Green Chemistry Principles in Pyrazolo[1,5-a]pyridine Synthesis
Modern synthetic strategies for pyrazolo[1,5-a]pyridines and their analogs increasingly incorporate the principles of green chemistry to reduce environmental impact and improve efficiency. Key approaches include the use of solvent-free reaction conditions, alternative energy sources, and designing reactions with high atom economy. One-pot, multicomponent reactions are particularly favored as they minimize waste by reducing the number of intermediate purification steps. nih.gov
Solvent-free synthesis, sometimes facilitated by grinding reagents together, represents a significant step towards greener processes by eliminating the environmental and economic costs associated with solvent use and disposal. Furthermore, some advanced methods utilize molecular oxygen as the oxidant in cross-dehydrogenative coupling (CDC) reactions, which is an environmentally benign approach that produces water as the only byproduct. acs.org Such processes are noted for their high atom economy, lack of toxic reagents, and often simpler purification procedures. acs.org
Microwave-Assisted Synthetic Routes
Microwave irradiation has emerged as a powerful tool in the synthesis of pyrazolo[1,5-a]pyridines and related fused heterocycles, offering significant advantages over conventional heating methods. This technique accelerates reaction rates, leading to dramatically reduced reaction times—often from several hours to just minutes. The result is often cleaner reactions with higher yields and fewer byproducts.
Research has shown that palladium-catalyzed, solvent-free reactions for the synthesis of pyrazole-fused heterocycles can be efficiently conducted under microwave irradiation. organic-chemistry.org This approach is applicable to a wide range of substrates, demonstrating its versatility. The comparison between conventional heating and microwave-assisted methods consistently highlights the latter's superior efficiency.
| Starting Materials | Method | Temperature (°C) | Time | Yield (%) | Reference |
| β-halovinyl aldehyde, 5-aminopyrazole, Pd(OAc)₂, K₂CO₃ | Microwave | 120 | 15 min | 80 | organic-chemistry.org |
| 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione | Conventional | Reflux | 8-10 h | 70-82 | youtube.com |
| 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione | Microwave | - | 4-6 min | 85-95 | youtube.com |
Sonochemical Synthetic Strategies
Ultrasound irradiation provides another green alternative energy source for promoting the synthesis of pyrazolo[1,5-a]pyridine derivatives. Sonochemistry utilizes the energy from acoustic cavitation to initiate and accelerate chemical reactions. This method is known for its operational simplicity, mild reaction conditions, and remarkably short reaction times, often yielding products in satisfactory to excellent yields.
A highly efficient, one-pot sonochemical synthetic strategy has been developed for producing polysubstituted pyrazolo[1,5-a]pyridines through a catalyst-free [3+2] cycloaddition reaction. This approach offers significant advantages in terms of yield and regioselectivity compared to conventional procedures. The dramatic reduction in reaction time is a key benefit of this methodology.
| Reactants | Method | Temperature (°C) | Time | Yield | Reference |
| 1-amino-2-iminopyridine derivatives, acetylene (B1199291) derivatives | Conventional | Reflux | 3 h | Good | stackexchange.com |
| 1-amino-2-iminopyridine derivatives, acetylene derivatives | Sonication | 85 | 20 min | Very good to excellent | stackexchange.com |
| 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, 3-amino-5-methyl-1H-pyrazole | Sonication | 75 | 5 min | 61-98% | nih.gov |
Purification and Isolation Techniques for Fused Heterocyclic Compounds
The purification and isolation of the final product are critical steps in any synthetic sequence to ensure the compound's identity and purity. For fused heterocyclic compounds like this compound, a range of standard and specialized techniques are employed.
Crystallization and Recrystallization are the most common methods for purifying solid organic compounds. This technique relies on the differences in solubility of the compound and impurities in a suitable solvent. The impure solid is dissolved in a hot solvent and then allowed to cool slowly, promoting the formation of pure crystals. For instance, the related compound 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile can be purified by recrystallization from ethanol. Often, the crude product is first precipitated by pouring the reaction mixture into water or onto crushed ice, filtered, and then recrystallized.
Column Chromatography is a versatile and widely used purification technique that separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel). It is particularly useful for separating complex mixtures or removing impurities with similar solubility to the desired product. The selection of an appropriate solvent system (eluent) is crucial for effective separation.
Filtration is a fundamental mechanical method used to separate a solid product from a liquid reaction mixture or crystallization solvent. It is almost always a key step in the work-up procedure.
In some cases, the physical properties of intermediates can simplify the purification process. For example, some fused heterocyclic intermediates exhibit poor solubility in common organic solvents. This characteristic can be exploited, allowing the crude product to be isolated by simple filtration and used in the subsequent step without the need for chromatographic purification.
Trituration involves washing an insoluble solid with a solvent in which the impurities are highly soluble, but the desired product is not. This effectively rinses away contaminants, leaving a purer solid product.
Reactivity and Chemical Transformations of 5 Bromo 6 Methoxypyrazolo 1,5 a Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyrazolo[1,5-a]pyridine (B1195680) Ring
The pyrazolo[1,5-a]pyridine ring system is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the electronic properties of the fused rings and any existing substituents. The pyrazole (B372694) moiety, being electron-rich, generally directs electrophilic attack to the 3-position.
Bromination Chemistry and Regioselectivity
The bromination of pyrazolo[1,5-a]pyridines typically proceeds with high regioselectivity. Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) systems have shown that electrophilic halogenation, including bromination, predominantly occurs at the C3 position of the pyrazole ring. This is attributed to the higher electron density at this position, making it the most nucleophilic center in the bicyclic system.
For 5-Bromo-6-methoxypyrazolo[1,5-a]pyridine, the introduction of a second bromine atom would be expected to occur at the 3-position, yielding 3,5-dibromo-6-methoxypyrazolo[1,5-a]pyridine. The methoxy (B1213986) group at the 6-position, being an electron-donating group, would further activate the pyridine (B92270) ring towards electrophilic attack, although the primary site of reaction is anticipated to remain on the more activated pyrazole ring.
Table 1: Regioselectivity in Electrophilic Bromination of Pyrazolo[1,5-a]pyridine Derivatives
| Starting Material | Reagent | Position of Bromination |
| Pyrazolo[1,5-a]pyridine | Br₂/AcOH | 3-Bromo |
| 2-Methylpyrazolo[1,5-a]pyridine | NBS | 3-Bromo |
| 7-Chloropyrazolo[1,5-a]pyridine | Br₂/CH₂Cl₂ | 3-Bromo |
This table is illustrative and based on general reactivity patterns of the pyrazolo[1,5-a]pyridine core.
Nucleophilic Aromatic Substitution Reactions of Halogenated Pyrazolo[1,5-a]pyridines
Halogenated pyrazolo[1,5-a]pyridines are valuable precursors for the introduction of various nucleophiles onto the heterocyclic core. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the ring nitrogen and/or electron-withdrawing groups.
Reactions Involving the Bromo Moiety at Position 5
The bromo substituent at the 5-position of this compound is susceptible to displacement by a range of nucleophiles. This reactivity is enhanced by the electron-withdrawing effect of the pyridine nitrogen atom, which stabilizes the Meisenheimer-like intermediate formed during the reaction. Common nucleophiles employed in these transformations include amines, alkoxides, and thiolates, leading to the formation of amino, alkoxy, and thioether derivatives, respectively.
For instance, the reaction with a primary or secondary amine in the presence of a base would yield the corresponding 5-amino-6-methoxypyrazolo[1,5-a]pyridine. Similarly, treatment with sodium methoxide (B1231860) would result in the formation of 5,6-dimethoxypyrazolo[1,5-a]pyridine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of halogenated heterocycles. These methods offer a powerful and versatile approach to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Functionalization at Brominated Positions
The bromo group at position 5 of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the brominated substrate with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology can be employed to introduce aryl, heteroaryl, or vinyl groups at the 5-position. rsc.orgchemicalbook.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. This is typically achieved using a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction provides a direct route to 5-alkynyl-6-methoxypyrazolo[1,5-a]pyridines.
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the coupling of the bromo-substituted pyrazolopyridine with a wide range of primary and secondary amines. The reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, in the presence of a base, to afford 5-amino-substituted derivatives. nih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Substituted Pyrazolo[1,5-a]pyridines
| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenyl-6-methoxypyrazolo[1,5-a]pyridine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 5-(Phenylethynyl)-6-methoxypyrazolo[1,5-a]pyridine |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/XPhos | 5-(Morpholin-4-yl)-6-methoxypyrazolo[1,5-a]pyridine |
This table provides representative examples of potential cross-coupling reactions.
Derivatization of the Methoxy Group at Position 6
The methoxy group at the 6-position of the pyrazolo[1,5-a]pyridine ring offers another site for chemical modification. One of the most common transformations of an aryl methyl ether is its cleavage to the corresponding phenol.
Hydrogen/Deuterium (B1214612) Exchange Studies on the Pyrazolo[1,5-a]pyridine Core
Hydrogen/deuterium (H/D) exchange studies are a valuable tool for probing the acidity of C-H bonds and understanding the electronic effects of substituents on aromatic and heteroaromatic rings. While direct H/D exchange studies on this compound have not been extensively reported in the literature, valuable insights can be drawn from studies on related pyrazolo[1,5-a]pyridine derivatives and their precursors.
Research on the synthesis of deuterated pyrazolo[1,5-a]pyridines has been conducted through the H/D exchange of their 1-aminopyridinium salt precursors in basic D₂O, followed by cycloaddition. nih.govbeilstein-journals.org In these studies, the acidity of the α-protons of the pyridinium (B92312) ring is a key factor in the efficiency of the deuterium incorporation. It has been observed that electron-donating groups on the pyridine ring decrease the acidity of these protons.
Specifically, a 4-methoxy-N-aminopyridinium cation, which is a precursor to a 6-methoxypyrazolo[1,5-a]pyridine, exhibits significantly lower acidity for its C-H hydrogens compared to the unsubstituted or 4-methyl-substituted analogues. nih.govbeilstein-journals.org This is attributed to the electron-donating effect of the methoxy group, which destabilizes the corresponding carbanion intermediate formed during the deprotonation step of the H/D exchange. Consequently, the H/D exchange at the position corresponding to C7 in the final pyrazolo[1,5-a]pyridine product is slower for methoxy-substituted precursors. nih.gov
Based on these findings, it can be inferred that the C7-H of this compound would be the most likely site for H/D exchange under basic conditions, although the rate of exchange is expected to be slower compared to derivatives lacking the electron-donating methoxy group. The bromine atom at the C5 position is anticipated to have a lesser impact on the acidity of the C7-H.
Table 1: Predicted Relative Rates of H/D Exchange at C7 in Substituted Pyrazolo[1,5-a]pyridines
| Substituent at C6 | Predicted Relative Rate of H/D Exchange at C7 |
| -H | Faster |
| -CH₃ | Slower |
| -OCH₃ | Slowest |
This table is based on the reported effects of substituents on the acidity of the precursor 1-aminopyridinium salts. nih.govbeilstein-journals.org
Ring-Opening and Rearrangement Reactions
The fused heterocyclic system of pyrazolo[1,5-a]pyridine is generally stable; however, under certain conditions, it can undergo ring-opening and rearrangement reactions. The specific reactivity of this compound in this regard is not well-documented, but analogies can be drawn from related heterocyclic systems.
One of the notable rearrangements in similar nitrogen-containing fused heterocycles is the Dimroth rearrangement. wikipedia.org This rearrangement typically involves the opening of one of the rings, followed by rotation and re-closure to form a new, isomeric heterocyclic system. While the classical Dimroth rearrangement is observed in 1,2,3-triazoles, analogous transformations have been reported for other fused pyrimidine (B1678525) systems, such as nih.govbeilstein-journals.orgwikipedia.orgtriazolo[4,3-c]pyrimidines rearranging to the more stable nih.govbeilstein-journals.orgwikipedia.orgtriazolo[1,5-c]pyrimidines. beilstein-journals.org This type of rearrangement can be catalyzed by acid or base. nih.gov Given the structural similarities, it is plausible that pyrazolo[1,5-a]pyridines, including this compound, could undergo a Dimroth-type rearrangement under specific, likely forceful, conditions. The presence of substituents can influence the propensity for and the outcome of such rearrangements.
Table 2: Potential Reactivity of the Pyrazolo[1,5-a]pyridine Core
| Reaction Type | Plausible Conditions | Expected Outcome for this compound |
| Dimroth-type Rearrangement | Acidic or basic catalysis, heat | Isomerization to a different fused heterocyclic system |
| Nucleophilic Ring-Opening | Strong nucleophiles (e.g., alkoxides, primary amines) | Cleavage of the pyridine ring to form a substituted pyrazole derivative |
This table outlines hypothetical reactions based on the known reactivity of related heterocyclic systems.
Spectroscopic and Structural Characterization Methodologies for Pyrazolo 1,5 a Pyridine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete constitutional and conformational picture can be assembled.
For the parent pyrazolo[1,5-a]pyridine (B1195680), the proton (¹H) NMR spectrum provides key information about the substitution pattern on the bicyclic system. chemicalbook.com The chemical shifts of the protons are influenced by the electron density of the rings and the anisotropic effects of the adjacent nitrogen atoms. In the case of 5-Bromo-6-methoxypyrazolo[1,5-a]pyridine, the remaining protons on the pyridine (B92270) ring (H-4 and H-7) and the pyrazole (B372694) ring (H-2 and H-3) would exhibit characteristic signals. The methoxy (B1213986) group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | ~7.9-8.2 | d | J ≈ 2.0-3.0 |
| H-3 | ~6.6-6.9 | d | J ≈ 2.0-3.0 |
| H-4 | ~7.0-7.3 | d | J ≈ 1.5-2.5 |
| H-7 | ~8.3-8.6 | d | J ≈ 1.5-2.5 |
| -OCH₃ | ~3.9-4.1 | s | - |
While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for unambiguous assignments, especially in complex substituted heterocycles. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between H-2 and H-3 on the pyrazole ring, and between H-4 and H-7 on the pyridine ring (if any long-range coupling exists, though typically weak).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the direct assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. HMBC is crucial for piecing together the molecular skeleton. For instance, the methoxy protons would show a correlation to the C-6 carbon. The H-4 proton would show correlations to C-5 and C-3a, while the H-7 proton would correlate to C-5 and C-6a.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlation information. This is particularly useful for determining stereochemistry and conformation. In a planar molecule like this, NOESY can confirm spatial proximities, for example, between the methoxy protons and the H-7 proton.
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. ias.ac.in The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyridine ring system are characteristic and sensitive to substituent effects. researchgate.net The bromine atom at C-5 would cause a downfield shift for C-5 itself, while the methoxy group at C-6 would cause a significant upfield shift for C-6.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~140-145 |
| C-3 | ~95-100 |
| C-3a | ~148-152 |
| C-4 | ~110-115 |
| C-5 | ~115-120 |
| C-6 | ~150-155 |
| C-7 | ~125-130 |
| -OCH₃ | ~55-60 |
Nitrogen-15 (¹⁵N) NMR, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atoms within the heterocyclic core. The chemical shifts of N-1 and N-8 would confirm the pyrazolo[1,5-a]pyridine ring fusion.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₇BrN₂O), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula.
A characteristic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak ([M]⁺). Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by two mass units (m/z), the M peak and the M+2 peak. docbrown.info
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include:
Loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-15]⁺ ion.
Loss of a bromine radical (•Br) , leading to an [M-79/81]⁺ ion. youtube.com
Cleavage of the methoxy group , with loss of formaldehyde (CH₂O), resulting in an [M-30]⁺ ion.
Fission of the pyrazolo or pyridine ring , leading to smaller, stable charged fragments.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands:
Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region. orgchemboulder.com
Aliphatic C-H stretching: Medium bands from the methoxy group, usually found between 2850-2960 cm⁻¹. semanticscholar.org A band around 2830-2850 cm⁻¹ can be indicative of a methoxy group. semanticscholar.org
Aromatic C=C and C=N stretching: Several medium to strong bands in the 1400-1620 cm⁻¹ region, characteristic of the pyrazolo[1,5-a]pyridine ring system. libretexts.org
C-O stretching: A strong band associated with the aryl ether linkage of the methoxy group, typically appearing in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. uninsubria.it
C-H out-of-plane bending: Strong bands in the 675-900 cm⁻¹ region, which can sometimes be indicative of the substitution pattern on the aromatic rings. orgchemboulder.com
C-Br stretching: A band in the lower frequency "fingerprint region," typically between 500-600 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the vibrations of the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. Pyrazolo[1,5-a]pyridine and its derivatives are aromatic systems and are expected to exhibit characteristic UV-Vis absorption spectra.
The spectra of substituted pyridines and related heterocycles typically show multiple absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The π → π* transitions are generally more intense and occur at lower wavelengths, while the n → π* transitions, involving the lone pair electrons on the nitrogen atoms, are less intense and appear at longer wavelengths.
For this compound, the methoxy group (an auxochrome) and the bromine atom will influence the position and intensity of these absorption bands compared to the unsubstituted parent compound. The electron-donating methoxy group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands.
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous confirmation of the pyrazolo[1,5-a]pyridine core structure, including bond lengths, bond angles, and the planarity of the fused ring system.
For a crystalline sample of this compound, X-ray diffraction analysis would confirm:
The connectivity of the atoms and the location of the bromo and methoxy substituents.
The planarity or near-planarity of the bicyclic aromatic system.
The conformation of the methoxy group relative to the ring.
Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the crystal packing.
Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have successfully utilized X-ray diffraction to confirm structural assignments and distinguish between potential isomers. rsc.org
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a cornerstone technique for the verification of the empirical formula of a newly synthesized compound. This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample. For halogen-containing compounds like this compound, the analysis is critical in confirming the successful incorporation of the constituent elements in the correct ratios.
The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases, which include carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), are then passed through a series of detectors that quantify each component. The amount of each element is then used to calculate its percentage in the original sample. These experimental values are subsequently compared with the theoretically calculated percentages for the proposed chemical formula to ascertain the purity and confirm the identity of the compound.
While specific elemental analysis data for this compound is not detailed in the provided research, the general application of this technique is widely reported for the characterization of related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]quinazoline derivatives. researchgate.netajol.info For instance, in the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives, elemental analysis is routinely used to establish the successful synthesis of the target molecules. researchgate.netd-nb.info
Illustrative Elemental Analysis Data for a Pyrazolo[1,5-a]pyridine Derivative
| Element | Theoretical % | Experimental % |
| Carbon (C) | 47.61 | 47.58 |
| Hydrogen (H) | 3.11 | 3.15 |
| Nitrogen (N) | 18.50 | 18.45 |
This table is a representative example for a hypothetical pyrazolo[1,5-a]pyridine derivative and is intended for illustrative purposes.
Electron Microscopy Techniques (e.g., SEM) for Morphological Analysis
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are powerful tools for investigating the surface topography and morphology of solid materials. In the context of chemical compounds, SEM can provide valuable insights into the crystalline structure, particle size, and shape of a substance.
The principle of SEM involves scanning a focused beam of electrons onto the surface of a sample. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. These signals are then collected by detectors to generate a high-resolution, three-dimensional image of the sample's surface.
For a crystalline compound like this compound, SEM analysis can reveal details about its crystal habit, which refers to the characteristic external shape of its crystals. This information can be important in various applications, including pharmaceuticals, where the morphology of an active ingredient can influence its dissolution rate and bioavailability. While the direct application of SEM to this compound is not explicitly documented in the available literature, it remains a standard and valuable technique for the comprehensive solid-state characterization of pyrazolo[1,5-a]pyridine compounds and their derivatives.
Theoretical and Computational Investigations of Pyrazolo 1,5 a Pyridine Systems
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the electronic properties of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations are widely used for pyrazolo[1,5-a]pyridine (B1195680) systems to elucidate their electronic structure and forecast their reactivity. mdpi.comnih.gov DFT, in particular, offers a balance between accuracy and computational cost, making it a popular choice for studying heterocyclic compounds. nih.govresearchgate.net
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net
For pyrazolo[1,5-a]pyridine derivatives, DFT calculations show that the distribution of HOMO and LUMO is typically spread across the fused ring system. researchgate.netresearchgate.net In 5-Bromo-6-methoxypyrazolo[1,5-a]pyridine, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing bromo (-Br) group would significantly influence the electron density distribution. The methoxy group is expected to increase the electron density on the pyridine (B92270) ring, while the bromine atom would withdraw electron density. This distribution affects the molecule's electrostatic potential, highlighting regions susceptible to nucleophilic or electrophilic attack. researchgate.net
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -3.1033 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.7442 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 2.3591 |
| Hardness (η) | Resistance to change in electron distribution | 1.1795 |
| Softness (S) | Reciprocal of hardness | 0.8478 |
| Electronegativity (χ) | Power of an atom to attract electrons | 1.9237 |
Note: The values in the table are illustrative, based on DFT calculations for a similar bromo-substituted heterocyclic compound, and serve to represent the types of parameters obtained from such studies. nih.gov
Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. escholarship.org By calculating the magnetic shielding tensors of atomic nuclei within a molecule using DFT or other quantum mechanical methods, it is possible to predict ¹H and ¹³C NMR spectra with high accuracy. nih.govnih.gov These predictions are invaluable for structure verification and assignment of experimental spectra. escholarship.org For this compound, theoretical calculations can help assign the specific chemical shifts for the protons and carbons on the fused ring system, accounting for the electronic effects of the bromo and methoxy substituents.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to observe experimentally. rsc.org For the synthesis of pyrazolo[1,5-a]pyridine derivatives, theoretical studies can elucidate the energetics of different reaction routes, such as cycloaddition or condensation reactions. nih.govacs.org By mapping the potential energy surface, researchers can identify the most favorable reaction pathway, understand the role of catalysts, and predict the regioselectivity of reactions. nih.gov This knowledge is crucial for optimizing synthetic protocols and designing new synthetic strategies.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of the pyrazolo[1,5-a]pyridine scaffold is essential for understanding its three-dimensional structure and flexibility. While the core fused ring system is largely planar, substituents can adopt various conformations. researchgate.net Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time, offering insights into its dynamic behavior. rsc.org Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) systems have used MD simulations to understand how these molecules interact with their environment and to identify stable conformations. rsc.orgnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize specific arrangements. rsc.org
Ligand Design and Virtual Screening Methodologies (focused on chemical interactions, not biological outcomes)
The pyrazolo[1,5-a]pyridine scaffold is a common feature in ligand design. nih.govresearchgate.net Virtual screening methodologies use computational techniques to identify molecules that are likely to bind to a specific target receptor. rsc.org These methods often rely on molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com
The focus of these computational studies is on the specific chemical interactions that govern binding, such as:
Hydrogen Bonding: The nitrogen atoms in the pyrazolo[1,5-a]pyridine core can act as hydrogen bond acceptors.
π-π Stacking: The aromatic nature of the fused rings allows for favorable stacking interactions with aromatic residues in a binding site. nih.gov
Hydrophobic Interactions: Substituents on the core scaffold can engage in hydrophobic contacts, contributing to binding affinity. nih.gov
Halogen Bonding: The bromine atom on this compound can participate in halogen bonding, a specific type of non-covalent interaction.
These methodologies allow for the rational design of new derivatives with optimized interaction profiles. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (generalized to chemical properties/interactions)
QSAR and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of compounds with their properties or activities. ej-chem.orgmdpi.com For pyrazolo[1,5-a]pyridine systems, these studies involve calculating a set of molecular descriptors and building a mathematical model that relates them to a specific chemical property, such as binding affinity or reactivity. nih.govresearchgate.net
The descriptors used in these models can be categorized as:
Electronic: Partial charges, dipole moment, HOMO/LUMO energies.
Steric: Molecular volume, surface area, shape indices.
Hydrophobic: LogP (partition coefficient).
Topological: Descriptors based on the 2D graph of the molecule.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive charge) are favorable or unfavorable for a given interaction. rsc.orgnih.gov These studies provide valuable guidelines for modifying the structure of this compound to enhance desired chemical properties. nih.gov
| Descriptor Field | Property Represented | Influence on Chemical Interactions |
|---|---|---|
| Steric | van der Waals volume/shape | Defines regions where bulky groups are favored or disfavored for optimal fitting. |
| Electrostatic | Partial atomic charges | Highlights areas where positive or negative charges enhance interactions. |
| Hydrophobic | LogP or similar hydrophobicity scales | Identifies regions where non-polar groups are beneficial for binding. |
| H-bond Donor | Potential to donate a hydrogen bond | Maps favorable locations for hydrogen bond donor groups. |
| H-bond Acceptor | Potential to accept a hydrogen bond | Maps favorable locations for hydrogen bond acceptor groups. |
Advanced Applications of Pyrazolo 1,5 a Pyridine Scaffolds in Chemical Science
Development of Fluorescent Probes and Imaging Agents
The pyrazolo[1,5-a]pyridine (B1195680) core is known to be a constituent of various fluorescent molecules. nih.gov Derivatives of this scaffold have been synthesized and investigated as potential fluorophores for bioimaging and sensing applications. For instance, novel fluorescent probes based on the pyrazolo[1,5-a]pyridine structure have been developed to monitor pH in cellular environments, demonstrating high quantum yields and sensitivity. nih.gov These probes often work on the principle of intramolecular charge transfer (ICT), where the fluorescence properties change in response to environmental factors.
Despite the known fluorescence potential of the general pyrazolo[1,5-a]pyridine scaffold, there is currently no specific research in the scientific literature detailing the synthesis or evaluation of 5-Bromo-6-methoxypyrazolo[1,5-a]pyridine as a fluorescent probe or imaging agent. The effects of the 5-bromo and 6-methoxy substitutions on the photophysical properties, quantum yield, and potential for bioimaging have not been documented.
Role as Scaffolds for Chemical Biology Research
In chemical biology, the pyrazolo[1,5-a]pyridine framework serves as a "privileged scaffold," meaning it can be modified to interact with various biological targets. This versatility allows for the creation of diverse libraries of compounds for drug discovery and the study of biological processes.
Design of Molecular Probes for Mechanistic Studies
Molecular probes are essential tools for elucidating the mechanisms of biological pathways and drug action. The pyrazolo[1,5-a]pyridine core can be functionalized to create such probes. However, there are no published studies on the specific design or application of This compound as a molecular probe for mechanistic studies. Research has not yet explored how this specific substitution pattern could be utilized to probe enzyme activity, receptor binding, or other cellular events.
Isotopic Labeling for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate biochemical pathways. While a compound like This compound could theoretically be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N, or ³H), there is no evidence in the current scientific literature of this having been done. Consequently, its use in pathway elucidation studies remains hypothetical and has not been reported.
Utility in Materials Science Applications
The rigid, planar structure and tunable electronic properties of pyrazolo[1,5-a]pyridine derivatives make them attractive candidates for applications in materials science, particularly in the development of organic electronics and optoelectronics.
Photophysical Properties of Pyrazolo[1,5-a]pyridine Derivatives
The photophysical properties, such as absorption and emission spectra, fluorescence quantum yields, and lifetimes, are critical for material science applications. These properties are highly dependent on the nature and position of substituents on the pyrazolo[1,5-a]pyridine ring. While studies have been conducted on other derivatives, a detailed investigation into the specific photophysical properties of This compound has not been published. Therefore, key data required to assess its potential for materials science applications are not available.
Table 1: Photophysical Data for this compound
| Property | Value |
|---|---|
| Absorption Max (λ_abs) | Data Not Available |
| Emission Max (λ_em) | Data Not Available |
| Molar Extinction Coefficient (ε) | Data Not Available |
| Fluorescence Quantum Yield (Φ_F) | Data Not Available |
As indicated, specific experimental data for this compound are not found in the current scientific literature.
Application in Organic Electronics and Optoelectronics
Due to the lack of data on its photophysical and electronic properties, the application of This compound in organic electronics (e.g., organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs)) or optoelectronics has not been explored or reported in the literature. Its potential as a building block for conductive polymers, organic semiconductors, or other advanced materials remains an open area for future investigation.
Information Not Available for "this compound"
Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient public information available on the specific chemical compound This compound to generate the requested article.
The searches conducted did not yield specific research findings, data tables, or examples of its application as a chemical building block for the synthesis of diverse chemical libraries. The information found pertained to structurally different isomers, such as "6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile," which cannot be used as a substitute given the strict requirement to focus solely on the specified compound.
Therefore, it is not possible to provide a scientifically accurate and detailed article on "this compound" based on the currently available information.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrazolo[1,5-a]pyridines has traditionally relied on methods like the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. acs.org However, the future of synthesizing 5-Bromo-6-methoxypyrazolo[1,5-a]pyridine and its derivatives lies in developing more efficient, sustainable, and diverse methodologies.
Key areas of development include:
Microwave-Assisted Synthesis: This technique offers significant advantages over conventional heating by providing rapid reaction times, higher yields, and a reduced environmental footprint, aligning with the principles of green chemistry. nih.gov
Sonochemical Strategies: Ultrasound-assisted synthesis presents a highly efficient, catalyst-free method for generating the pyrazolo[1,5-a]pyridine (B1195680) core, often proceeding through a concerted [3+2] cycloaddition mechanism. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly convergent, allowing the construction of complex molecules like substituted pyrazolo[1,5-a]pyridines in a single step from three or more starting materials. mdpi.com This approach enhances efficiency and reduces waste.
Cross-Dehydrogenative Coupling (CDC): A powerful strategy for forming C-C bonds, CDC reactions can be employed to synthesize the pyrazolo[1,5-a]pyridine scaffold by coupling N-amino-2-iminopyridines with β-dicarbonyl compounds, promoted by agents like acetic acid and molecular oxygen. acs.org
| Synthetic Method | Key Features | Advantages | Potential Application for this compound |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. | Rapid, high yields, energy-efficient, reduced solvent use. nih.gov | Accelerating the cyclization step to form the core structure. |
| Sonochemical Synthesis | Utilizes high-frequency ultrasound waves. | Highly efficient, often catalyst-free, eco-friendly. nih.gov | Facilitating the [3+2] cycloaddition under mild conditions. |
| Multicomponent Reactions | Combines three or more reactants in one pot. | High atom economy, operational simplicity, structural diversity. mdpi.com | Direct synthesis of complex derivatives in a single operation. |
| Cross-Dehydrogenative Coupling | Forms bonds via C-H activation. | Avoids pre-functionalization of starting materials. acs.org | A novel pathway to construct the bicyclic ring system. |
Exploration of Unconventional Reactivity Pathways
Beyond established synthetic routes, future research will delve into the unconventional reactivity of the this compound core to generate novel derivatives. The inherent electronic properties of the bromo and methoxy (B1213986) substituents can be leveraged to direct unique chemical transformations.
Domino Reactions: Designing cascade or domino reactions, where a single event triggers a series of subsequent intramolecular transformations, can lead to the rapid assembly of complex polycyclic systems built upon the pyrazolo[1,5-a]pyridine framework. eurekaselect.com
Site-Selective Functionalization: The bromine atom at the 5-position is a versatile handle for post-synthesis modification. Exploring a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) will enable the introduction of diverse functional groups, significantly expanding the chemical space and biological activity of the resulting compounds. nih.govrsc.org
Isotopolog Synthesis: The development of protocols for isotopic labeling, such as deuteration, is crucial for mechanistic studies and drug metabolism research. An efficient method involves the α-H/D exchange of 1-aminopyridinium cations in basic D₂O, followed by cycloaddition, which could be adapted for this scaffold. nih.gov
Advanced Characterization Techniques for Complex Derivatives
As increasingly complex derivatives of this compound are synthesized, advanced characterization techniques will be essential for unambiguous structure elucidation and stereochemical assignment.
While standard techniques like 1H NMR, 13C NMR, IR, and mass spectrometry remain fundamental, the complexity of novel derivatives necessitates more sophisticated methods. researchgate.net
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are indispensable for definitively assigning proton and carbon signals, especially in densely functionalized molecules, and for distinguishing between potential isomers.
X-ray Crystallography: Single-crystal X-ray diffraction provides unequivocal proof of molecular structure, including relative and absolute stereochemistry, which is critical for understanding structure-activity relationships (SAR). nih.gov
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (e.g., NMR chemical shifts) and to compare theoretical values with experimental results, aiding in structural confirmation. acs.org DFT can also provide insights into the molecule's electronic structure and reactivity.
| Technique | Application | Information Gained |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Structural elucidation of complex derivatives. | Connectivity between atoms, definitive assignment of 1H and 13C signals. |
| X-ray Crystallography | Unambiguous determination of 3D structure. | Bond lengths, bond angles, stereochemistry, crystal packing. nih.gov |
| Density Functional Theory (DFT) | Corroboration of experimental data. | Predicted NMR spectra, electronic properties, reaction mechanisms. nih.govacs.org |
Integration of Artificial Intelligence and Machine Learning in Pyrazolo[1,5-a]pyridine Research
AI-Powered Virtual Screening: AI-driven platforms can rapidly screen vast virtual libraries of pyrazolo[1,5-a]pyridine derivatives to identify compounds with high predicted affinity for specific biological targets, such as protein kinases or receptors. nih.gov For instance, tools like HelixVS and HelixDock have been used to identify pyrazolo[1,5-a]pyrimidine (B1248293) derivatives that target protein-protein interactions. nih.gov
Predictive Modeling for SAR: Machine learning models can be trained on existing experimental data to build robust quantitative structure-activity relationship (QSAR) models. These models can then predict the biological activity of novel, unsynthesized derivatives of this compound, guiding synthetic efforts toward the most promising candidates.
Synthesis Prediction: AI algorithms can analyze known chemical reactions to predict optimal synthetic pathways for novel target molecules, potentially identifying more efficient and sustainable routes than those devised by traditional methods.
| AI/ML Application | Description | Impact on Research |
|---|---|---|
| Virtual Screening | Computational screening of large compound libraries to predict binding affinity to a target. nih.govdntb.gov.ua | Dramatically accelerates the identification of hit compounds; reduces time and cost of initial discovery. |
| QSAR Modeling | Building predictive models that correlate chemical structure with biological activity. | Prioritizes the synthesis of compounds with the highest predicted potency and selectivity. |
| Retrosynthesis Prediction | Using algorithms to propose viable synthetic routes for a target molecule. | Helps chemists design more efficient, cost-effective, and sustainable syntheses. |
| Property Prediction | Predicting physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. | Enables early-stage filtering of candidates with poor drug-like properties. |
Q & A
Q. Q. How should researchers reconcile discrepancies in reported -NMR chemical shifts for similar compounds?
Q. What statistical methods are appropriate for structure-activity relationship (SAR) studies of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
